molecular formula C14H14N2O2S B349758 N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide CAS No. 1060285-72-4

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

Cat. No.: B349758
CAS No.: 1060285-72-4
M. Wt: 274.34g/mol
InChI Key: RFMMCUFEZPJPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMCUFEZPJPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.